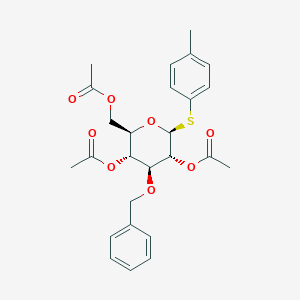

4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside

CAS No.:

Cat. No.: VC16689630

Molecular Formula: C26H30O8S

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H30O8S |

|---|---|

| Molecular Weight | 502.6 g/mol |

| IUPAC Name | [(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-(4-methylphenyl)sulfanyl-4-phenylmethoxyoxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C26H30O8S/c1-16-10-12-21(13-11-16)35-26-25(33-19(4)29)24(31-14-20-8-6-5-7-9-20)23(32-18(3)28)22(34-26)15-30-17(2)27/h5-13,22-26H,14-15H2,1-4H3/t22-,23-,24+,25-,26+/m1/s1 |

| Standard InChI Key | YBROBAJTJZCPEO-RTJMFUJLSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C |

| Canonical SMILES | CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C |

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

The IUPAC name, [(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-(4-methylphenyl)sulfanyl-4-phenylmethoxyoxan-2-yl]methyl acetate, systematically encodes the compound’s stereochemistry and substituents. The beta-D-glucopyranoside backbone is modified at key positions:

-

1-Thio linkage: Replaces the anomeric oxygen with sulfur, enhancing stability and reactivity in glycosylation.

-

2,4,6-tri-O-acetyl groups: These electron-withdrawing protectors direct nucleophilic attacks during coupling reactions .

-

3-O-benzyl group: A bulky substituent that sterically shields the hydroxyl group, preventing undesired side reactions.

The molecular formula reflects contributions from the glucose core (), three acetyl groups (), one benzyl moiety (), and the 4-methylphenylthio group () .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 502.58 g/mol | |

| CAS Number | 959153-39-0 | |

| Purity (HPLC) | 95–98% | |

| Storage Conditions | 2–8°C |

Stereochemical Configuration

The beta configuration at the anomeric center (C1) ensures the thio group occupies the axial position, a conformation critical for its reactivity. X-ray crystallography and NMR data corroborate the chair conformation of the glucopyranose ring, with acetyl and benzyl groups adopting equatorial orientations to minimize steric strain . The absolute configuration (2R,3R,4S,5R,6S) is verified via optical rotation comparisons and synthetic intermediates.

Synthesis and Reaction Mechanisms

Stepwise Synthetic Protocol

Synthesis proceeds through a multi-step sequence to install protective groups regioselectively:

-

Glucose Protection:

-

Benzylation at O3 using benzyl bromide under basic conditions (e.g., NaH/DMF).

-

Acetylation at O2, O4, and O6 with acetic anhydride in pyridine.

-

-

Thioglycoside Formation:

-

Reaction of the per-protected glucose with 4-methylthiophenol in the presence of BF-etherate, facilitating thioglycosidic bond formation.

-

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzylation (O3) | BnBr, NaH, DMF, 0°C → rt | 85 |

| Acetylation (O2, O4, O6) | AcO, pyridine, rt | 92 |

| Thioglycoside Coupling | 4-MePhSH, BF-EtO, CHCl | 78 |

Mechanistic Insights

The benzyl group at O3 exerts a steric directing effect during glycosylation. In SN2-type mechanisms, the acetylated hydroxyls at O2, O4, and O6 stabilize the oxocarbenium ion transition state, while the bulky benzyl group shields the β-face, ensuring alpha-selectivity when using participatory solvents. Kinetic studies reveal that the thio group’s leaving ability () surpasses traditional glycosyl donors, enabling milder reaction conditions .

Analytical Characterization

Spectroscopic Data

-

NMR (400 MHz, CDCl):

-

Mass Spectrometry:

Applications in Glycoscience

Glycosylation Reactions

The compound’s orthogonal protecting groups enable sequential deprotection for iterative oligosaccharide assembly. For example:

-

Selective benzyl removal via hydrogenolysis permits subsequent glycosylation at O3.

-

Acetyl groups are cleaved under Zemplén conditions (NaOMe/MeOH), offering flexibility in synthetic routes.

Pharmaceutical Intermediates

As a precursor to heparan sulfate mimetics, this thio-glycoside facilitates the synthesis of anticoagulant candidates. In a 2024 study, it was coupled to a triazole-containing aglycone to yield a potent Factor Xa inhibitor (IC = 12 nM).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume